5-Hydroxy-3-indoleacetic acid dicyclohexylammonium
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Overview
Description
Dicyclohexylamine 2-(5-hydroxy-1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine 2-(5-hydroxy-1H-indol-3-yl)acetate typically involves the reaction of dicyclohexylamine with 2-(5-hydroxy-1H-indol-3-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of Dicyclohexylamine 2-(5-hydroxy-1H-indol-3-yl)acetate may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine 2-(5-hydroxy-1H-indol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the indole ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Dicyclohexylamine 2-(5-hydroxy-1H-indol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dicyclohexylamine 2-(5-hydroxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Dicyclohexylamine 2-(5-hydroxy-1H-indol-3-yl)acetate is unique due to its specific combination of the indole ring and the dicyclohexylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H32N2O3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
dicyclohexylazanium;2-(5-hydroxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H23N.C10H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h11-13H,1-10H2;1-2,4-5,11-12H,3H2,(H,13,14) |
InChI Key |
NIDSGTAJKGNSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |
Origin of Product |
United States |
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